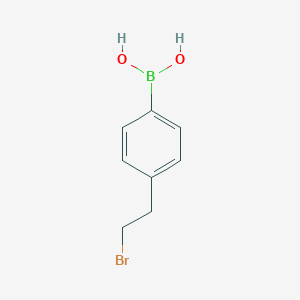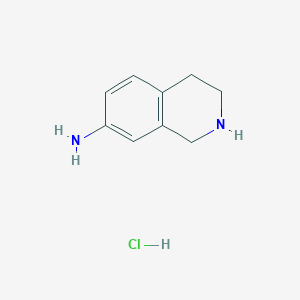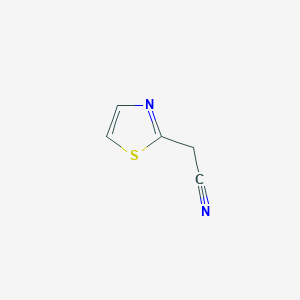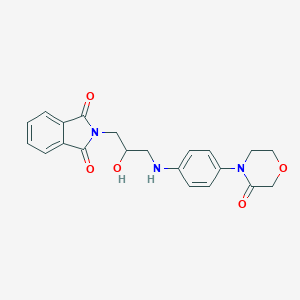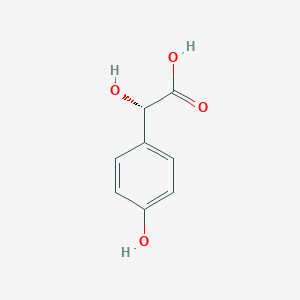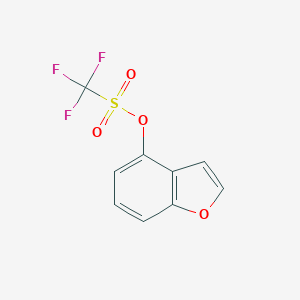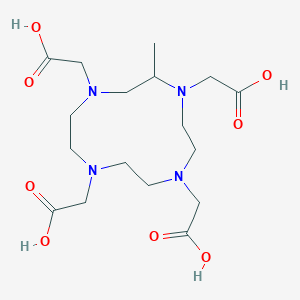
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Me-DO2A-tBu is a macrocyclic ligand that was first synthesized in the 1980s. It has a high affinity for metal ions, particularly lanthanide and transition metal ions, due to its unique structure. Me-DO2A-tBu has been extensively studied for its potential applications in various fields, including medical imaging, drug delivery, and catalysis.
Mechanism Of Action
The mechanism of action of Me-DO2A-tBu involves the formation of stable complexes with metal ions, particularly gadolinium ions. These complexes have a high relaxivity, which makes them useful as contrast agents in MRI. Me-DO2A-tBu also has a high binding affinity for other metal ions, such as copper and zinc, which makes it useful in catalysis.
Biochemical and Physiological Effects:
Me-DO2A-tBu has been shown to have low toxicity and is well-tolerated in vivo. It is rapidly excreted from the body, reducing the risk of accumulation in tissues. Me-DO2A-tBu has also been shown to have low immunogenicity, making it a safe choice for medical imaging and drug delivery applications.
Advantages And Limitations For Lab Experiments
Me-DO2A-tBu has several advantages for use in lab experiments. It is stable under a wide range of conditions, making it easy to handle and store. Me-DO2A-tBu also has a high binding affinity for metal ions, which makes it useful in a variety of applications. However, Me-DO2A-tBu is relatively expensive compared to other ligands, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of Me-DO2A-tBu in scientific research. One potential application is in the development of new contrast agents for MRI. Me-DO2A-tBu could also be used in the development of new drug delivery systems, particularly for targeted therapies. Additionally, Me-DO2A-tBu could be used in the development of new catalysts for chemical reactions.
In conclusion, Me-DO2A-tBu is a macrocyclic ligand that has a wide range of applications in scientific research. Its unique structure allows it to form stable complexes with various metal ions, making it a popular choice for metal chelation. Me-DO2A-tBu has been extensively studied for its potential applications in medical imaging, drug delivery, and catalysis. While it has several advantages, such as stability and low toxicity, it is relatively expensive compared to other ligands. However, there are several future directions for the use of Me-DO2A-tBu in scientific research, particularly in the development of new contrast agents for MRI, drug delivery systems, and catalysts.
Synthesis Methods
The synthesis of Me-DO2A-tBu involves several steps, including the preparation of the macrocyclic precursor, followed by the introduction of the tetraacetic acid side chains. The final step involves the introduction of the 2-methyl group. The synthesis of Me-DO2A-tBu is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Me-DO2A-tBu is widely used in scientific research applications, particularly in the field of medical imaging. It is used as a contrast agent in magnetic resonance imaging (MRI) due to its ability to form stable complexes with gadolinium ions. Me-DO2A-tBu has also been studied for its potential applications in drug delivery, as it can be used to target specific cells or tissues.
properties
CAS RN |
119928-85-7 |
|---|---|
Product Name |
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-methyl- |
Molecular Formula |
C17H30N4O8 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[4,7,10-tris(carboxymethyl)-6-methyl-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C17H30N4O8/c1-13-8-20(11-16(26)27)5-4-18(9-14(22)23)2-3-19(10-15(24)25)6-7-21(13)12-17(28)29/h13H,2-12H2,1H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
HSXRCEVTMOWCFI-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Canonical SMILES |
CC1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
synonyms |
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-Methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)

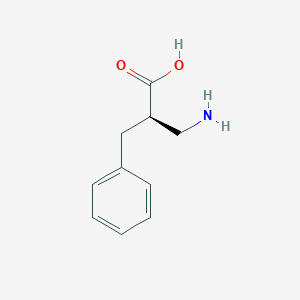
![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)
